methyl 3-iodo-1H-indole-4-carboxylate
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Overview
Description
1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester typically involves the iodination of 1H-Indole-4-carboxylic acid followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indole ring. The resulting 3-iodo-1H-indole-4-carboxylic acid is then esterified using methanol in the presence of an acid catalyst .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form biaryl and alkyne derivatives, respectively.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, indole derivatives are known to inhibit certain kinases or bind to G-protein coupled receptors, leading to various biological effects .
Comparison with Similar Compounds
1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester can be compared with other indole derivatives, such as:
1H-Indole-3-carboxylic acid, methyl ester: Lacks the iodine atom, leading to different reactivity and biological activity.
1H-Indole-4-carboxylic acid, 3-bromo-, methyl ester: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
The uniqueness of 1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester lies in the presence of the iodine atom, which can be used for further functionalization and can influence its biological activity .
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-3-2-4-8-9(6)7(11)5-12-8/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJPQYGRJKMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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